Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
“Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7IN2O2 . It is also known as “3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid methyl ester” and has a CAS Number of 460087-82-5 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7IN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its structural formula.Physical and Chemical Properties Analysis
This compound has a molecular weight of 302.07 . It is a solid at room temperature . The compound should be stored in a refrigerator and kept in a dark place under an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Reactivity
Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate, as part of the imidazo[1,2-a]pyridine family, has been the subject of various chemical synthesis and reactivity studies. For example, Wu et al. (2016) demonstrated the iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination of aryl methyl ketones and pyridin-2-ylmethylamines, resulting in the construction of 1-iodoimidazo[1,5-a]pyridines in moderate to good yields (Wu et al., 2016). Furthermore, Zhou et al. (2019) developed a facile method for the synthesis of 3-iodoimidazo[1,2-a]pyridines, utilizing I2O5-mediated iodocyclization cascade with concomitant C═C bond cleavage (Zhou et al., 2019). These studies highlight thechemical versatility and reactivity of compounds within this class, including this compound, in various organic synthesis processes.
Pharmaceutical and Biological Potential
The imidazo[1,2-a]pyridine derivatives, closely related to this compound, have been explored for their potential pharmaceutical applications. Di Chiacchio et al. (1998) synthesized and tested a series of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides for their anti-inflammatory and analgesic activity (Di Chiacchio et al., 1998). Similarly, Abignente et al. (1982) investigated the antiinflammatory properties of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids (Abignente et al., 1982). These studies indicate the potential therapeutic applications of imidazo[1,2-a]pyridine derivatives in medicinal chemistry.
Advanced Material Synthesis
The imidazo[1,2-a]pyridine derivatives, including this compound, have also found use in the synthesis of advanced materials. Bahlaouan et al. (2011) developed a Cu(I)-mediated cross-coupling and heterocyclization reaction for the preparation of new pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-one compounds under mild, palladium-free conditions (Bahlaouan et al., 2011). This work demonstrates the applicability of these compounds in creating complex molecular architectures, which could be valuable in material science and organic electronics.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Properties
IUPAC Name |
methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMNUWULLKLFNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC=C2I)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585921 | |
Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460087-82-5 | |
Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 3-IODOIMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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